molecular formula C22H27N3O2S B3616571 3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide

3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3616571
M. Wt: 397.5 g/mol
InChI Key: LBAADIDLAJVOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with an ethoxy group and a piperidinylphenylcarbamothioyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the piperidinylphenylcarbamothioyl moiety is added via a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include ethyl iodide, piperidine, and thiophosgene. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process typically includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific ethoxy and piperidinylphenylcarbamothioyl groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and therapeutic potentials, making it a valuable molecule for further research and development.

Properties

IUPAC Name

3-ethoxy-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-3-27-20-6-4-5-17(15-20)21(26)24-22(28)23-18-7-9-19(10-8-18)25-13-11-16(2)12-14-25/h4-10,15-16H,3,11-14H2,1-2H3,(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAADIDLAJVOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
3-ethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.